Erythrocentauric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

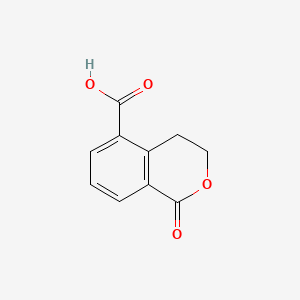

IUPAC Name |

1-oxo-3,4-dihydroisochromene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPDFFBAKXNSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erythrocentauric acid chemical structure and properties

An In-depth Technical Guide on Erythrocentauric Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and current state of research on this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Structure

This compound, systematically named 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, is a natural compound classified under the coumarin family.[1] It has been isolated from the roots of the plant Gentiana macrophylla.[2]

The fundamental chemical structure consists of a dihydroisochromene core, which is a bicyclic system containing a benzene ring fused to a dihydropyranone ring. A carboxylic acid group is substituted at the C5 position of the benzene ring.

Chemical and Physical Properties

The known quantitative properties of this compound are summarized in the table below. These computed descriptors are primarily sourced from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | [1][3] |

| Molecular Weight | 192.17 g/mol | [1][3] |

| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid | [3] |

| CAS Number | 90921-13-4 | [3] |

| Density | 1.4±0.1 g/cm³ | [1] |

| Monoisotopic Mass | 192.04225873 Da | [3] |

| InChI Key | VOPDFFBAKXNSRA-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1COC(=O)C2=C1C(=CC=C2)C(=O)O | [3] |

| XLogP3 | 1.3 | [3] |

| Appearance | Powder | [1] |

| Purity (Commercial) | >95% | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented in publicly available literature. However, based on existing studies of its natural source and related isomers, the following methodologies can be outlined.

Isolation from Gentiana macrophylla

This compound is a natural constituent of Gentiana macrophylla roots. The general procedure for its extraction and purification involves solvent extraction followed by column chromatography.[1]

Methodology Overview:

-

Extraction: The dried and powdered roots of Gentiana macrophylla are subjected to extraction, typically with water or an alcohol-water mixture.

-

Pre-purification: The crude extract undergoes preliminary purification steps such as alcohol precipitation to remove polysaccharides and other macromolecules, followed by filtration.

-

Concentration: The resulting filtrate is concentrated under reduced pressure to yield a condensed solution rich in secondary metabolites.

-

Column Chromatography: The concentrated extract is loaded onto a macroporous resin column for separation.

-

Elution & Fraction Collection: The column is eluted with a solvent gradient (e.g., increasing concentrations of ethanol in water) to separate compounds based on polarity. Fractions are collected systematically.

-

Final Purification: Fractions containing this compound, as identified by techniques like TLC or HPLC, are combined, concentrated, and may be subjected to further chromatographic steps (e.g., Sephadex, preparative HPLC) to achieve high purity.

-

Structure Elucidation: The final structure is confirmed using spectral methods, including UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR).[1]

Potential Synthetic Pathway

Methodology Overview:

-

Starting Material: A suitably substituted benzene derivative, such as 2-methyl-3-nitrobenzoic acid methyl ester, would serve as a starting point.

-

Side-chain Elaboration: The methyl group would be functionalized, for example, via bromination followed by displacement to introduce a two-carbon unit, ultimately forming a precursor for the lactone ring.

-

Lactone Ring Formation: Intramolecular cyclization would be induced to form the 3,4-dihydroisochromen-1-one ring system.

-

Carboxylic Acid Introduction: The nitro group from the starting material could be reduced to an amine, which is then converted to the carboxylic acid via a Sandmeyer-type reaction (diazotization followed by reaction with a cyanide source and subsequent hydrolysis).

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Signaling Pathways

As of late 2025, there is a significant lack of published research on the specific biological activities, pharmacological effects, and mechanisms of action of this compound. Searches of scientific databases do not yield studies detailing its interaction with biological targets or its effects on cellular signaling pathways.

This indicates that this compound is an under-investigated natural product, representing an opportunity for future research in areas such as:

-

Screening for antimicrobial, anti-inflammatory, or anticancer activity.

-

Investigation of enzyme inhibition properties.

-

Elucidation of its effects on key cellular signaling cascades.

Conclusion

This compound is a well-characterized coumarin from a chemical perspective, with its structure and basic properties defined. It can be isolated from its natural source, Gentiana macrophylla. However, a significant knowledge gap exists regarding its synthesis and biological functions. This guide summarizes the current available technical data and highlights the unexplored potential of this molecule, making it a candidate for further investigation in natural product synthesis and medicinal chemistry.

References

Erythrocentauric Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Erythrocentauric acid, more commonly referred to in scientific literature as erythrocentaurin, is a secoiridoid glycoside that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

Erythrocentaurin is predominantly found in plant species belonging to the Gentianaceae family. One of the most well-documented sources for the isolation of this compound is Enicostemma littorale .[1] This plant is a perennial herb found in various parts of the world and has been traditionally used in herbal medicine. The aerial parts of the plant are typically used for the extraction and isolation of erythrocentaurin.

Isolation and Purification Methodologies

The isolation of erythrocentaurin from its natural sources involves a series of extraction and chromatographic steps. A highly efficient method for obtaining high-purity erythrocentaurin utilizes Medium-Pressure Liquid Chromatography (MPLC).

Experimental Protocol: MPLC Isolation from Enicostemma littorale [1]

This protocol describes a rapid and effective method for the preparative isolation of erythrocentaurin from the ethyl acetate fraction of Enicostemma littorale.

1. Plant Material and Extraction:

- The aerial parts of Enicostemma littorale are collected, shade-dried, and coarsely powdered.

- The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, using standard methods like maceration or Soxhlet extraction.

- The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity. An ethyl acetate fraction is typically prepared for the subsequent chromatographic purification.

2. Medium-Pressure Liquid Chromatography (MPLC):

- Column: A silica gel (Si60) column is used for the separation.

- Mobile Phase: A step gradient of ethyl acetate in n-hexane is employed. The process starts with 10% ethyl acetate in n-hexane, followed by a step increase to 20% ethyl acetate in n-hexane.

- Sample Loading: The dried ethyl acetate fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

- Elution and Fraction Collection: The mobile phase is pumped through the column, and fractions are collected. Erythrocentaurin typically elutes with the 20% ethyl acetate in n-hexane step.

- Monitoring: The separation is monitored using Thin-Layer Chromatography (TLC) or High-Performance Thin-Layer Chromatography (HPTLC). For HPTLC, silica gel 60 F254 plates can be used with a mobile phase of toluene/ethyl acetate/formic acid (80:18:2 v/v/v). Densitometric analysis can be performed at 230 nm. Erythrocentaurin appears at an Rf value of approximately 0.54 ± 0.04.[1]

3. Purity and Recovery:

- The fractions containing pure erythrocentaurin are pooled and the solvent is evaporated to yield the final product.

- The purity of the isolated compound can be assessed using HPTLC and other spectroscopic techniques like NMR and Mass Spectrometry.

Quantitative Data

The following table summarizes the quantitative data associated with the MPLC isolation method described above.

| Parameter | Value | Reference |

| Starting Material | 20 g of ethyl acetate fraction of Enicostemma littorale | [1] |

| Column Dimensions | 70 x 460 mm | [1] |

| Stationary Phase | Si60 | [1] |

| Processing Time | < 3 hours | [1] |

| Purity of Isolated Compound | ≈ 97% | [1] |

| Recovery of Erythrocentaurin | 87.77% | [1] |

| HPTLC Rf value | 0.54 ± 0.04 | [1] |

Visualizations

Workflow for the Isolation of Erythrocentaurin

The following diagram illustrates the key steps in the isolation and purification of erythrocentaurin from Enicostemma littorale.

Caption: Workflow for the isolation of erythrocentaurin.

Note on Biological Activity: While this guide focuses on the natural sources and isolation of erythrocentaurin, it is worth noting that the compound has been investigated for its α-amylase inhibitory activity, suggesting potential applications in the management of carbohydrate metabolism.[1] Further research into its signaling pathways and pharmacological effects is warranted.

References

Unveiling Erythrocentauric Acid: A Comprehensive Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of Erythrocentauric acid (1-oxo-3,4-dihydroisochromene-5-carboxylic acid), a naturally occurring isocoumarin derivative. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's discovery, historical background, experimental protocols for its isolation and characterization, and available data on its biological activities.

Discovery and Historical Background

This compound, identified chemically as 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, is a compound intrinsically linked to the medicinal plant Centaurium erythraea Rafn. (Gentianaceae). While the specific historical record of the isolation and naming of "this compound" is not extensively documented under this synonym, its discovery is closely tied to the phytochemical investigation of Centaurium erythraea.

A pivotal study in this context is the isolation and structural elucidation of a closely related precursor, 5-formyl-2,3-dihydroisocoumarin, by Valentão and colleagues in 2003. This research laid the foundational methodology for the extraction and characterization of this class of isocoumarins from C. erythraea. It is highly probable that this compound co-exists with its aldehyde analogue in the plant or is formed through oxidation during the extraction and isolation process, a common transformation for natural aldehydes.

The name "Erythrocentauric" itself is a clear homage to its botanical source, combining "erythraea" from the species name and "centaurium" from the genus. This nomenclature underscores the compound's origin and its place within the rich chemical tapestry of the Gentianaceae family, which is known for producing a wide array of bioactive secondary metabolites, including secoiridoids, xanthones, and phenolic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is computationally derived and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | PubChem |

| Molecular Weight | 192.17 g/mol | PubChem |

| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid | PubChem |

| CAS Number | 90921-13-4 | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of isocoumarins from Centaurium erythraea, based on the established protocols for 5-formyl-2,3-dihydroisocoumarin. These methods are directly applicable to the study of this compound.

Plant Material and Extraction

-

Plant Material: Aerial parts of Centaurium erythraea Rafn. are collected, dried, and powdered.

-

Extraction: The powdered plant material is subjected to extraction with a solvent of increasing polarity, typically starting with a less polar solvent like chloroform, followed by more polar solvents such as ethyl acetate and methanol. For the isolation of isocoumarins, the chloroform extract is of primary interest.

Isolation and Purification

A multi-step chromatographic process is employed to isolate the target compounds from the crude chloroform extract.

-

Column Chromatography (CC): The extract is first fractionated using silica gel column chromatography with a gradient elution system. A common mobile phase consists of a mixture of light petroleum and chloroform, with an increasing proportion of chloroform.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the desired compounds (monitored by TLC) are further purified using preparative TLC on silica gel plates. A typical solvent system for this step is a mixture of toluene and chloroform.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a semi-preparative HPLC system equipped with a suitable column (e.g., a C18 column) and a mobile phase tailored to the compound's polarity.

Structural Elucidation

The molecular structure of the isolated compounds is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

Biological Activity and Signaling Pathways

Currently, there is a paucity of specific research on the biological activities and signaling pathways of this compound. However, the broader class of dihydroisocoumarins has been reported to exhibit a range of biological effects, including antimicrobial and antioxidant activities. Further investigation is warranted to elucidate the specific pharmacological profile of this compound and its potential as a therapeutic agent. No specific signaling pathways have been described for this compound to date.

Conclusion

This compound is a natural product with a clear phytochemical link to Centaurium erythraea. While its direct historical documentation is limited, the established methodologies for the isolation and characterization of its close analogue, 5-formyl-2,3-dihydroisocoumarin, provide a robust framework for future research. The potential biological activities of this compound class suggest that further investigation into the pharmacological properties and mechanisms of action of this compound could be a promising avenue for drug discovery and development. This guide serves as a foundational resource to stimulate and support such endeavors.

An In-depth Technical Guide to the Erythrocentauric Acid Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrocentauric acid, a notable isochromanone derivative, has been identified in the medicinal plant Centaurium erythraea. Despite its name suggesting a connection to the prevalent secoiridoids within this species, its chemical structure dictates a distinct biosynthetic origin, likely through a polyketide pathway. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound. It details the putative enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, this document offers detailed experimental protocols for the isolation, quantification, and enzymatic analysis of this pathway, alongside workflows for gene discovery and functional characterization. The information presented herein serves as a foundational resource for researchers aiming to elucidate this novel metabolic route and harness its potential for drug development and metabolic engineering.

Introduction

Centaurium erythraea Rafn (common centaury), a member of the Gentianaceae family, is a well-known medicinal herb traditionally used for its bitter principles to treat digestive ailments.[1][2] The phytochemistry of this plant is dominated by secoiridoid glucosides such as swertiamarin, gentiopicroside, and sweroside.[3][4] However, another class of compounds, the isochromanones, has also been isolated from this plant.[5][6] Among these is this compound, with the systematic name 1-oxo-3,4-dihydroisochromene-5-carboxylic acid.[7]

A critical distinction must be made at the outset: this compound is not a secoiridoid. Its isochromanone core structure points towards a biosynthetic origin from the polyketide pathway, which is fundamentally different from the terpenoid pathway that produces secoiridoids. The polyketide pathway involves the sequential condensation of acyl-CoA units, typically acetyl-CoA as a starter and malonyl-CoA as an extender, catalyzed by polyketide synthases (PKSs).[1][8]

This guide will delineate the proposed biosynthetic pathway of this compound, detail the key enzymatic players, provide actionable experimental protocols, and discuss potential regulatory networks.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed via a Type III polyketide synthase pathway. These PKSs are relatively simple homodimeric enzymes that catalyze iterative decarboxylative condensations of a starter CoA-ester with several extender units. The resulting linear polyketide chain then undergoes cyclization and aromatization to yield a variety of scaffolds.[1]

The proposed pathway for this compound likely involves the following key stages:

-

Starter Unit Selection: The biosynthesis is initiated with a specific starter molecule, which could be acetyl-CoA or another acyl-CoA.

-

Polyketide Chain Elongation: A Type III PKS catalyzes the sequential condensation of malonyl-CoA extender units to the growing polyketide chain.

-

Cyclization and Aromatization: The linear polyketide intermediate undergoes intramolecular cyclization to form the core isochromanone ring system.

-

Tailoring Modifications: A series of post-PKS modifications, such as reductions and oxidations, tailor the scaffold to yield the final this compound structure.

A related compound, erythrocentaurin (5-formyl-3,4-dihydroisocoumarin), has also been isolated from C. erythraea.[5][9][10] It is plausible that this compound is formed via the oxidation of the aldehyde group of erythrocentaurin.

Key Enzymes in the Proposed Pathway

-

Type III Polyketide Synthase (PKS): This is the foundational enzyme that constructs the carbon skeleton of this compound. It is expected to be a chalcone synthase (CHS)-like enzyme but with a product specificity that leads to the isochromanone scaffold.

-

Reductase(s): Following the PKS-catalyzed reaction, one or more reductases are likely required to reduce specific keto groups in the polyketide chain before or during cyclization.

-

Oxidase/Dehydrogenase: An oxidative enzyme, likely a dehydrogenase, is proposed to catalyze the final step of converting the aldehyde group of erythrocentaurin to the carboxylic acid of this compound.

Quantitative Data

| Compound | Plant Part | Concentration Range | Reference |

| Swertiamarin | Herb | 3.83 - 8.94 mg/100 mg dry weight | [8] |

| Gentiopicroside | Shoots | Approx. 1-2 mg/g dry weight | [11] |

| Sweroside | Aerial Parts | Variable, often lower than swertiamarin | [6] |

| This compound | Aerial Parts | Data Not Available | - |

Note: The lack of quantitative data for this compound highlights a significant knowledge gap and an opportunity for future research.

Experimental Protocols

Protocol for Isolation and Quantification of this compound from Centaurium erythraea

This protocol outlines a standard procedure for the extraction and analysis of isochromanones using High-Performance Liquid Chromatography (HPLC).

1. Plant Material and Extraction: a. Harvest aerial parts of Centaurium erythraea and freeze-dry them. b. Grind the lyophilized tissue to a fine powder. c. Accurately weigh ~500 mg of the powdered plant material into a 15 mL conical tube. d. Add 10 mL of 80% methanol (MeOH). e. Sonicate for 30 minutes in a water bath at room temperature. f. Centrifuge at 4,000 x g for 15 minutes. g. Carefully collect the supernatant. h. Repeat the extraction (steps d-g) on the pellet two more times. i. Pool the supernatants and evaporate to dryness under vacuum using a rotary evaporator. j. Reconstitute the dried extract in 1 mL of 80% MeOH. k. Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-DAD Analysis: a. HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD). b. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Program:

- 0-5 min: 5% B

- 5-30 min: 5% to 70% B

- 30-35 min: 70% to 100% B

- 35-40 min: Hold at 100% B

- 40-45 min: 100% to 5% B

- 45-50 min: Re-equilibrate at 5% B f. Flow Rate: 1.0 mL/min. g. Injection Volume: 10 µL. h. Column Temperature: 30 °C. i. Detection: Monitor at a wavelength range of 210-400 nm. The expected λmax for the isochromanone chromophore is around 245 and 315 nm.

3. Quantification: a. Prepare a calibration curve using an authenticated standard of this compound (if available) or a closely related isochromanone standard. b. The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.

Protocol for in vitro Assay of a Putative Polyketide Synthase

This protocol is designed to test a candidate PKS enzyme for its ability to produce the polyketide backbone of this compound.

1. Enzyme Source: a. Clone the candidate PKS gene into an expression vector (e.g., pET vector series) and transform into E. coli BL21(DE3). b. Grow the bacterial culture and induce protein expression with IPTG. c. Harvest the cells and purify the recombinant PKS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Enzyme Assay Reaction: a. Prepare a reaction mixture in a microcentrifuge tube containing:

- 100 mM Potassium Phosphate Buffer (pH 7.0)

- 2-5 µg of purified PKS enzyme

- 100 µM Acetyl-CoA (starter unit)

- 200 µM Malonyl-CoA (extender unit)

- Total volume: 50 µL b. Initiate the reaction by adding the enzyme. c. Incubate at 30 °C for 1-2 hours. d. Stop the reaction by adding 5 µL of 20% HCl.

3. Product Extraction and Analysis: a. Extract the reaction products by adding 100 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases. b. Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness. c. Reconstitute the dried residue in 20 µL of methanol. d. Analyze the product by HPLC or LC-MS using the conditions described in Protocol 5.1. Compare the retention time and mass spectrum of the product with an authentic standard if available.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of the transcript levels of candidate biosynthetic genes.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from various tissues of C. erythraea (e.g., leaves, stems, roots, flowers) using a commercial plant RNA extraction kit. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qRT-PCR Reaction: a. Design gene-specific primers for the candidate PKS and other putative biosynthetic genes. Primers should amplify a product of 100-200 bp. b. Prepare the qRT-PCR reaction mixture:

- 10 µL of 2x SYBR Green Master Mix

- 1 µL of forward primer (10 µM)

- 1 µL of reverse primer (10 µM)

- 2 µL of diluted cDNA (e.g., 1:10 dilution)

- 6 µL of nuclease-free water

- Total volume: 20 µL c. Perform the qRT-PCR in a real-time PCR cycler with the following typical conditions:

- Initial denaturation: 95 °C for 10 min

- 40 cycles of:

- Denaturation: 95 °C for 15 sec

- Annealing/Extension: 60 °C for 1 min

- Melt curve analysis to verify product specificity.

3. Data Analysis: a. Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes. b. Normalize the expression data to a stably expressed reference gene (e.g., Actin or Ubiquitin).

Regulation of this compound Biosynthesis

The biosynthesis of plant secondary metabolites, including polyketides, is tightly regulated at the transcriptional level. Transcription factors (TFs) from various families, such as MYB, bHLH, and WRKY, are known to bind to the promoters of biosynthetic genes and modulate their expression.

Furthermore, plant hormones, particularly jasmonic acid (JA) and its derivatives, are key signaling molecules that often induce the production of defense-related secondary metabolites. Wounding or herbivory can trigger the JA signaling cascade, leading to the upregulation of biosynthetic pathways. Given that many polyketides have defensive roles, it is plausible that the this compound pathway is also regulated by JA.

Experimental Workflow for Pathway Elucidation

For researchers aiming to fully elucidate the this compound biosynthetic pathway, a systematic approach is recommended. The following workflow outlines the key stages from gene discovery to pathway verification.

Conclusion

The biosynthesis of this compound in Centaurium erythraea represents an intriguing and underexplored area of plant secondary metabolism. While its structural classification as an isochromanone strongly suggests a polyketide origin, the specific genes and enzymes responsible for its formation remain to be identified and characterized. This technical guide has synthesized the available information to propose a plausible biosynthetic pathway and has provided a suite of detailed experimental protocols to empower researchers to investigate this pathway. Elucidating the complete biosynthetic route to this compound will not only contribute to our fundamental understanding of plant metabolic diversity but may also open avenues for the biotechnological production of this and related bioactive compounds for pharmaceutical applications.

References

- 1. herbalreality.com [herbalreality.com]

- 2. Phytochemical properties, biological activities and medicinal use of Centaurium erythraea Rafn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Centaurium erythraea - Wikipedia [en.wikipedia.org]

- 4. extrasynthese.com [extrasynthese.com]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Gentianaceae - Wikipedia [en.wikipedia.org]

- 8. centaurium erythraea tincture, 84837-00-3 [thegoodscentscompany.com]

- 9. Erythrocentaurin-obtained from the plant Centaurium umbellatum Gilib [epharmacognosy.com]

- 10. Erythrocentaurin | C10H8O3 | CID 191120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Erythrocentauric acid CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentauric acid is a naturally occurring coumarin derivative that has been identified as a constituent of certain medicinal plants. This technical guide provides a consolidated overview of its chemical identity. Despite its presence in traditionally used medicinal flora, publicly available research detailing its specific biological activities, mechanisms of action, and associated experimental protocols remains limited. This document serves as a foundational reference, summarizing the core chemical information and outlining a general workflow for its study.

Chemical Identity

A clear understanding of a compound's chemical identifiers is fundamental for any research and development endeavor. The following table summarizes the key chemical information for this compound.

| Identifier Type | Value |

| CAS Number | 90921-13-4[1] |

| Molecular Formula | C10H8O4[1] |

| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid[1] |

| Synonyms | 5-Isochromancarboxylic acid, 1-oxo-; 3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid[1] |

| Molecular Weight | 192.17 g/mol |

| InChI | InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12) |

| InChIKey | VOPDFFBAKXNSRA-UHFFFAOYSA-N |

| SMILES | C1COC(=O)C2=C1C(=CC=C2)C(=O)O |

Biological Context and Research Landscape

This compound has been isolated from plants of the Gentiana genus, which have a history of use in traditional medicine. However, specific studies detailing the pharmacological properties and biological activities of isolated this compound are not extensively available in the public domain. The majority of research on Gentiana macrophylla, a known source of the compound, focuses on its more abundant and studied constituents, such as gentiopicroside and swertiamarin.

Consequently, there is a notable absence of detailed experimental protocols, quantitative data on biological activity (e.g., IC50, EC50 values), and elucidated signaling pathways directly attributed to this compound. This presents an opportunity for novel research to explore the potential therapeutic applications of this compound.

General Research Workflow

The study of natural products like this compound typically follows a structured workflow from isolation to potential therapeutic application. The following diagram illustrates a generalized logical workflow for the investigation of this compound.

Caption: A logical workflow for the research and development of this compound.

Future Directions

The current body of knowledge on this compound is primarily limited to its chemical structure and natural origin. Future research efforts are necessary to bridge the gap in understanding its biological role. Key areas for investigation include:

-

Pharmacological Screening: A broad screening of this compound against various biological targets to identify potential therapeutic areas.

-

Mechanism of Action Studies: Elucidation of the molecular pathways through which this compound exerts any identified biological effects.

-

In vivo Efficacy and Safety: Evaluation of the compound's efficacy and safety profile in animal models to determine its potential for further development.

This technical guide serves as a starting point for researchers and professionals interested in this compound. The limited data underscores the significant opportunities for further investigation into the properties and potential applications of this natural compound.

References

Molecular weight and formula of Erythrocentauric acid

An In-Depth Technical Guide to Erythrocentauric Acid

This technical guide provides a comprehensive overview of the chemical properties and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a natural compound belonging to the coumarin family.[] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H8O4 | [][2][3] |

| Molecular Weight | 192.17 g/mol | [][2][3] |

| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid | [][2] |

| CAS Number | 90921-13-4 | [] |

| Appearance | Powder | [] |

| Purity | >95% | [] |

| Density | 1.4±0.1 g/cm³ | [] |

| SMILES | C1COC(=O)C2=C1C(=CC=C2)C(=O)O | [][2] |

| InChI | InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12) | [][2] |

Biological Activity

This compound has been isolated from the roots of Gentiana macrophylla.[][3] Limited studies have investigated its biological effects.

Cytotoxicity

In one study, the cytotoxic effect of this compound was evaluated against human HepG2 (2.2.15) cells. The compound exhibited a CC50 (half-maximal cytotoxic concentration) of > 4.54 mM after 72 hours of exposure, as determined by an MTT assay.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not extensively documented in publicly available literature. However, a general methodology for its isolation and identification has been described.

Isolation and Identification of this compound

This compound can be isolated from the chloroform fraction of the root of Gentiana macrophylla.[] The general workflow for its isolation and identification involves the following steps:

The process begins with the extraction from the plant material, followed by separation and purification using various column chromatographic techniques.[] The structure of the isolated compound is then elucidated based on spectral data analysis (UV, IR, MS, 1H-NMR, 13C-NMR) and by comparison with standard substances.[]

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not available in the current scientific literature. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a natural coumarin with defined chemical and physical properties. While its biological activity is not extensively studied, it has shown limited cytotoxicity in a cancer cell line. The lack of detailed experimental protocols and mechanistic studies highlights the need for further investigation to understand its full therapeutic potential. The provided workflow for its isolation and identification can serve as a basis for future research endeavors.

References

Erythrocentauric Acid: A Review of a Seemingly Undiscovered Compound

An extensive search of prominent scientific databases and chemical literature has revealed a significant lack of information on a compound referred to as "Erythrocentauric acid." This suggests that "this compound" may be a novel, yet-to-be-described molecule, a substance known by an alternative name that is not indexed, or a term that is not currently recognized within the scientific community.

Despite a thorough investigation, no peer-reviewed articles, patents, or conference proceedings detailing the isolation, synthesis, characterization, or biological activity of this compound could be identified. Consequently, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research.

This lack of available data presents a unique challenge and, simultaneously, an opportunity for the scientific community. The name itself, "this compound," hints at a potential natural origin, possibly from a plant in the Erythraea or Centaurium genus, which are known sources of various bioactive compounds. However, without any published research, this remains purely speculative.

For researchers, scientists, and drug development professionals, the current state of knowledge on this compound is a blank slate. The initial steps for any investigation would need to focus on the fundamentals:

1. Discovery and Isolation: If this compound is a natural product, the primary task would be its isolation from the source organism. This would involve standard phytochemical techniques such as extraction, fractionation, and chromatography.

2. Structural Elucidation: Once isolated, a battery of analytical techniques would be required to determine its chemical structure. This would include Mass Spectrometry (MS) to determine its molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to establish the connectivity of atoms, and potentially X-ray crystallography for unambiguous three-dimensional structural confirmation.

3. Synthesis: Following structural elucidation, the total synthesis of this compound would be a crucial step to confirm the proposed structure and to provide a scalable source of the compound for further biological evaluation.

4. Biological Screening: With a confirmed structure and a reliable supply, this compound could then be subjected to a wide array of biological assays to determine its potential therapeutic effects. This could include screening for antimicrobial, anti-inflammatory, anti-cancer, or other pharmacological activities.

Given the current void in the literature, any research group that successfully isolates, characterizes, and reports on the biological activity of "this compound" would be making a significant and novel contribution to the field of natural product chemistry and drug discovery.

While the request for a comprehensive literature review on this compound could not be met due to the absence of published data, this report highlights a potential undiscovered area of chemical and pharmacological research. The scientific community is encouraged to investigate the possible existence and properties of this compound, which could represent a novel addition to the vast library of natural products with therapeutic potential. Until such research is conducted and published, "this compound" remains an enigma in the world of science.

An In-depth Technical Guide to Erythrocentauric Acid: Nomenclature, Synonyms, and Current Research Status

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the chemical identity of Erythrocentauric acid. Due to a notable lack of publicly available data on the biological activities of this compound, this document will focus on its established nomenclature and synonyms, providing a foundational understanding for any future research and development endeavors.

Chemical Nomenclature and Synonyms

This compound is a known chemical entity with a defined structure. The systematic nomenclature and various synonyms are crucial for accurate identification and literature searches.

Systematic and IUPAC Names

The formal name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1-oxo-3,4-dihydroisochromene-5-carboxylic acid [1].

Registered Identifiers

For unambiguous identification in chemical databases and regulatory submissions, the following identifiers are assigned to this compound:

| Identifier Type | Identifier |

| CAS Registry Number | 90921-13-4[1] |

| PubChem CID | 118726453[1] |

| ChEMBL ID | CHEMBL3397163[1] |

Common Synonyms

In addition to its systematic name, this compound is also known by several other names in the literature and chemical catalogs. A comprehensive list of these synonyms is provided in Table 1 for easy reference.

Table 1: Synonyms for this compound

| Synonym |

| 1-Oxo-3,4-dihydroisochromene-5-carboxylic acid[1] |

| 3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid[1] |

| 5-Isochromancarboxylic acid, 1-oxo-[1] |

| Erythrocentauricacid[1] |

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of this compound is presented in Table 2. These properties are essential for understanding its behavior in various experimental and formulation settings.

Table 2: Computed Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | PubChem[1] |

| Molecular Weight | 192.17 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

State of Biological and Pharmacological Research

A thorough review of scientific literature and patent databases reveals a significant gap in the understanding of the biological activities of this compound. As of the date of this guide, there are no publicly available studies that detail its mechanism of action, specific signaling pathway interactions, or comprehensive pharmacological profiling.

While the core chemical structure, 1-oxo-3,4-dihydroisochromene, is a component of some biologically active molecules, specific experimental data for the 5-carboxylic acid derivative, this compound, is absent. For instance, a recent study investigated the antimicrobial activity of novel 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide derivatives, which share the same bicyclic core but differ in the substitution at other positions[2]. This suggests that the isochromene scaffold may be of interest in medicinal chemistry; however, it does not provide direct evidence of the biological effects of this compound itself.

Future Directions and Opportunities

The lack of biological data for this compound presents a clear opportunity for novel research. Given its defined chemical structure, future studies could focus on:

-

In vitro screening: A broad panel of bioassays could be employed to identify potential biological targets and activities.

-

Computational modeling: Docking studies and other in silico methods could predict potential interactions with known drug targets.

-

Synthesis of derivatives: Modification of the carboxylic acid group or the aromatic ring could lead to the discovery of novel compounds with interesting pharmacological properties.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the known chemical information of this compound to the current knowledge gap regarding its biological activity and the potential for future research.

References

Preliminary Screening of the Biological Activity of Compounds from Centaurium erythraea, with a Focus on Erythrocentaurin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The initial inquiry into the biological activity of "Erythrocentauric acid" has led to a comprehensive investigation of "Erythrocentaurin" and the chemical constituents of the plant Centaurium erythraea. It is highly probable that the initial query contained a misnomer, as scientific literature predominantly refers to Erythrocentaurin, a compound isolated from Centaurium erythraea. This technical guide provides a detailed overview of the preliminary screening of the biological activities associated with extracts of Centaurium erythraea, which contains Erythrocentaurin. While specific bioactivity data for isolated Erythrocentaurin is limited, the activities of the plant's extracts provide a strong indication of the potential therapeutic properties of its constituent compounds.

Centaurium erythraea, commonly known as common centaury, has a rich history in traditional medicine for treating a variety of ailments. Modern phytochemical analysis has revealed a complex mixture of bioactive compounds, including secoiridoid glucosides (such as swertiamarin and gentiopicroside), phenolic acids, and sterols. This guide summarizes the key findings on the antioxidant, anti-inflammatory, and anticancer activities of Centaurium erythraea extracts, presents detailed experimental protocols for the assays used, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data on the antioxidant, anticancer, and enzyme inhibitory activities of various extracts from Centaurium erythraea.

Table 1: Antioxidant Activity of Centaurium erythraea Extracts

| Extract Type | Assay | IC50 Value (µg/mL) | Reference |

| Methanolic | DPPH | 232 ± 2 | [1] |

| Aqueous | DPPH | 208 ± 2 | [1] |

| Decoction | DPPH | 186 ± 103 | [2] |

| Ethanolic | DPPH | 90 ± 7 | [2] |

| Hydroethanolic | DPPH | 49.54 ± 2.43 | [3] |

| Essential Oil | DPPH | 47.18 ± 3.62 | [4] |

| Decoction | Reducing Power | 85.32 | [5] |

| Methanolic | Reducing Power | 350 ± 66 | [1] |

| Aqueous | Reducing Power | 1310 ± 47 | [1] |

| Essential Oil | ABTS | - | [4] |

Table 2: Anticancer and Cytotoxic Activity of Centaurium erythraea Extracts

| Extract Type | Cell Line | Assay | IC50 Value (mg/mL) | Reference |

| Methanolic (Control) | HeLa (cervical cancer) | MTT | 0.45 | [6] |

| Methanolic (Control) | LS-174 (colon cancer) | MTT | 0.62 | [6] |

| Methanolic (Control) | A549 (lung cancer) | MTT | 0.88 | [6] |

| Methanolic (Transgenic) | HeLa (cervical cancer) | MTT | 0.21 | [6] |

| Methanolic (Transgenic) | LS-174 (colon cancer) | MTT | 0.35 | [6] |

| Methanolic (Transgenic) | A549 (lung cancer) | MTT | 0.41 | [6] |

| Undescribed Xanthone | MCF-7 (breast cancer) | XTT | - | [7] |

| Undescribed Xanthone | MDA-MB-231 (breast cancer) | XTT | - | [7] |

Table 3: Enzyme Inhibitory Activity of Centaurium erythraea Extracts and Constituents

| Extract/Compound | Enzyme | IC50 Value (µg/mL) | Reference |

| Essential Oil | α-Amylase | 168.62 | [4] |

| Essential Oil | α-Glucosidase | 87.18 | [4] |

| Essential Oil | Tyrosinase | 41.863 ± 0.031 | [4] |

| Essential Oil | Elastase | 113.02 ± 3.37 | [4] |

| Erythrocentaurin | α-Amylase | 1670 ± 280 | [8] |

| Decoction | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound or extract.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Test sample dissolved in a suitable solvent.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Solvent for blank.

-

-

Procedure:

-

Prepare serial dilutions of the test sample and the positive control.

-

In a 96-well microplate, add a specific volume of the sample or standard to the wells.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.[1][10][11]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.

-

Reagents:

-

MTT solution (typically 5 mg/mL in PBS).

-

Cell culture medium.

-

Test compound.

-

Solubilization solution (e.g., DMSO, isopropanol with HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate at 37°C for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (concentration of the compound that inhibits cell growth by 50%) is calculated.[12][13][14]

-

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

-

Principle: The assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase activity is monitored by the oxidation of a chromogenic or fluorometric substrate. The inhibition of this activity is proportional to the inhibition of COX.[15][16][17]

-

Reagents:

-

COX-1 or COX-2 enzyme.

-

Assay buffer.

-

Heme (cofactor).

-

Arachidonic acid (substrate).

-

Test inhibitor.

-

Detection reagent (chromogenic or fluorometric).

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells.

-

Add various concentrations of the test inhibitor or a vehicle control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the absorbance or fluorescence using a microplate reader.

-

The percentage of inhibition is calculated for each concentration of the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15][16][17]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway modulated by Centaurium erythraea extracts.

Conclusion

The preliminary screening of Centaurium erythraea extracts reveals significant antioxidant, anti-inflammatory, and anticancer properties. These activities are attributed to the rich phytochemical composition of the plant, which includes Erythrocentaurin among other bioactive compounds. While direct evidence for the biological activity of isolated Erythrocentaurin is still emerging, the data from the whole-plant extracts provide a strong rationale for further investigation into its therapeutic potential. The detailed experimental protocols and visualized pathways presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of the promising pharmacological profile of Centaurium erythraea and its constituents. Future research should focus on the isolation and individual bioactivity screening of Erythrocentaurin and other key compounds to elucidate their specific mechanisms of action and potential for clinical applications.

References

- 1. jddtonline.info [jddtonline.info]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of Centaurium erythraea and its main chemotypes: menthol, carvacrol, and tricosane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant, anti-inflammatory effects of Centaurium erythraea Rafn. aerial part extracts and identification of its bioactive constituents by LC-MS/MS analysis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. isolation-and-cytotoxic-activities-of-undescribed-iridoid-and-xanthone-glycosides-from-centaurium-erythraea-rafn-gentianaceae - Ask this paper | Bohrium [bohrium.com]

- 8. Rapid preparative isolation of erythrocentaurin from Enicostemma littorale by medium-pressure liquid chromatography, its estimation by high-pressure thin-layer chromatography, and its α-amylase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactivities of Centaurium erythraea (Gentianaceae) Decoctions: Antioxidant Activity, Enzyme Inhibition and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. assaygenie.com [assaygenie.com]

Potential Therapeutic Targets of Erythrocentauric Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentauric acid, also known as erythrocentaurin, is a naturally occurring isocoumarin derivative that has been isolated from plants of the Gentiana species, notably Gentiana macrophylla. While direct pharmacological studies on this compound are limited, the therapeutic activities of the plant extracts from which it is derived, and the broader class of isocoumarins to which it belongs, suggest a range of potential therapeutic applications. This technical guide provides an overview of the hypothesized therapeutic targets of this compound based on available evidence and details the experimental protocols required to investigate these targets.

Hypothesized Therapeutic Targets

Based on the known anti-inflammatory and antidiabetic properties of Gentiana macrophylla extracts and the general bioactivities of isocoumarins, the following are proposed as potential therapeutic targets for this compound.[1][2][3][4]

Anti-inflammatory Pathways

Inflammation is a complex biological response implicated in numerous diseases. Natural products are a rich source of compounds that modulate inflammatory pathways.[4] The anti-inflammatory potential of this compound can be investigated through its action on key inflammatory mediators and signaling cascades.

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[5] Inhibition of COX-2 is a major target for anti-inflammatory drugs.[6][7]

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8] Inhibition of the NF-κB pathway is a promising strategy for controlling inflammation.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways are involved in a variety of cellular processes, including inflammation. Modulation of these pathways can impact the production of inflammatory cytokines.

Metabolic Disease Targets

Extracts from plants containing isocoumarins have demonstrated potential in managing metabolic disorders like type 2 diabetes.[3][4]

-

α-Glucosidase and α-Amylase: These enzymes are located in the small intestine and are responsible for the breakdown of carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase and α-amylase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[9]

-

Xanthine Oxidase: This enzyme plays a crucial role in purine metabolism and its activity leads to the production of uric acid. Elevated levels of uric acid are associated with gout and other inflammatory conditions. Inhibition of xanthine oxidase is a therapeutic strategy for managing hyperuricemia and gout.

Quantitative Data Summary

Direct quantitative data for the bioactivity of this compound is not currently available in the public domain. The following table summarizes the known activities of extracts from Gentiana macrophylla and related isocoumarin compounds to provide a basis for hypothesizing the potential potency of this compound.

| Compound/Extract | Target/Assay | IC50/EC50 | Reference |

| Agrimonolide (Isocoumarin) | α-Glucosidase | 24.2 µM | [9] |

| Desmethylagrimonolide (Isocoumarin) | α-Glucosidase | 37.4 µM | [9] |

| Fraxicoumarin (Isocoumarin) | Nitric Oxide Production | Inhibition at 20µM | [6][7] |

| Alterisocoumarin A | Anti-inflammatory (NO production) | 10.68 µM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic targets of this compound.

In Vitro Anti-inflammatory Assays

a) Cyclooxygenase (COX-2) Inhibitor Screening Assay

This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-2.[11][12]

-

Materials:

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, COX-2 enzyme, and the colorimetric probe.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate.

-

Add a known COX-2 inhibitor as a positive control and a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

b) NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.[8][13][14][15][16]

-

Materials:

-

Cells transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)

-

Cell culture medium and reagents

-

Inducing agent (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

96-well cell culture plate

-

Luminometer

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound) for a predetermined time.

-

Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

-

After incubation, lyse the cells and add the luciferase assay reagent to the lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) if co-transfected.

-

Calculate the percentage of inhibition of NF-κB activation.

-

In Vitro Antidiabetic Assays

a) α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity, which is involved in carbohydrate digestion.[9]

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (to stop the reaction)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add the test compound (this compound) at various concentrations, the α-glucosidase enzyme solution, and the phosphate buffer to the wells of a microplate.

-

Include a positive control (e.g., Acarbose) and a blank (without the enzyme).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

b) α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase, another key enzyme in carbohydrate digestion.[17][18][19][20]

-

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (substrate)

-

Dinitrosalicylic acid (DNSA) reagent

-

Phosphate buffer (pH 6.9)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Mix the test compound (this compound) at various concentrations with the α-amylase solution in a microplate.

-

Include a positive control (e.g., Acarbose) and a blank.

-

Pre-incubate the mixture at 37°C for 20 minutes.

-

Add the starch solution to initiate the enzymatic reaction and incubate for a further 15-30 minutes at 37°C.

-

Stop the reaction by adding the DNSA reagent and boiling for 5-10 minutes.

-

Cool the plate to room temperature and measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Visualizations

Signaling Pathways

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothesized inhibition of the COX-2 pathway by this compound.

Experimental Workflows

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking, its chemical class and the biological activities of its plant source provide a strong rationale for investigating its potential as an anti-inflammatory and antidiabetic agent. The experimental protocols and hypothesized pathways detailed in this guide offer a clear roadmap for researchers to elucidate the specific mechanisms of action of this compound and evaluate its therapeutic potential. Further research in this area is warranted to unlock the full pharmacological profile of this promising natural compound.

References

- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Coumarins and Coumarin-Related Compounds for Their Potential Antidiabetic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural coumarins as anti-diabetic agents: Mechanisms, therapeutic potential, and amelioration of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Anti-inflammatory isocoumarins from the bark of Fraxinus chinensis subsp. rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 9. Isolation of Isocoumarins and Flavonoids as α-Glucosidase Inhibitors from Agrimonia pilosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alterisocoumarins A-M: Isocoumarins with anti-inflammatory and anti-tuberculosis activities from a mangrove endophytic fungus Alternaria sp. HN-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. bowdish.ca [bowdish.ca]

- 15. researchgate.net [researchgate.net]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. 2.7. In Vitro α-Amylase Inhibition Assay [bio-protocol.org]

- 19. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

Erythrocentauric Acid: A Technical Overview of a Natural Coumarin

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available scientific information on Erythrocentauric acid, a naturally occurring coumarin derivative. Despite its identification and isolation, detailed research on its derivatives, specific biological activities, and mechanisms of action remains limited in publicly accessible scientific literature. This document outlines its basic characteristics and the pharmacological context of its natural source.

Core Characteristics of this compound

This compound is a natural compound classified under the coumarin family.[1] It has been isolated from the roots of the medicinal plant Gentiana macrophylla Pall.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily derived from computational models and entries in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | PubChem[3] |

| Molecular Weight | 192.17 g/mol | PubChem[3] |

| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid | PubChem[3] |

| Synonyms | 90921-13-4, 5-Isochromancarboxylic acid, 1-oxo-, 3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid | PubChem[3] |

| Density | 1.4±0.1 g/cm³ | BOC Sciences[1] |

This compound Derivatives

Extensive searches of scientific databases did not yield specific information on the synthesis or biological evaluation of derivatives of this compound. The development of analogs and the exploration of structure-activity relationships (SAR) for this compound appear to be uncharted areas of research.

Biological Activity and Pharmacological Context

There is a significant lack of specific data on the biological activities and mechanism of action of this compound itself.

The source plant, Gentiana macrophylla, has a history of use in traditional medicine and has been investigated for various pharmacological properties.[1][3] Modern studies on Gentiana macrophylla extracts and its other constituents, such as gentiopicroside and swertiamarin, have revealed a range of biological effects, including anti-inflammatory, antioxidant, and hepatoprotective activities.[3] However, it is crucial to note that these activities are attributed to the whole plant extract or other specific compounds, and not explicitly to this compound.

No specific signaling pathways modulated by this compound have been identified in the reviewed literature.

Experimental Protocols

A general workflow for the isolation and characterization of natural products like this compound is depicted below.

Future Research Directions

The current body of knowledge on this compound is limited to its basic chemical identity and natural occurrence. This presents a clear opportunity for further research in the following areas:

-

Synthesis of this compound and its Derivatives: Development of synthetic routes would enable the production of sufficient quantities for comprehensive biological screening and the creation of novel analogs.

-

Biological Screening: A broad-based biological screening of this compound is warranted to identify potential therapeutic activities.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and identify molecular targets and signaling pathways would be essential.

References

Methodological & Application

Application Note: Isolation and Characterization of Erythrocentauric Acid

However, detailed protocols for the isolation and purification of erythrocentauric acid from its natural source, the plant Centaurium erythraea Rafn (gentianaceae), are available. This document provides a comprehensive protocol for the isolation of this compound, along with its characterization and known biological activities, which may be of significant interest to researchers, scientists, and drug development professionals.

Introduction

This compound is a secoiridoid glucoside found in Centaurium erythraea. It is of interest to the scientific community due to its potential pharmacological activities. This document outlines the procedure for its extraction, isolation, and purification from dried aerial parts of the plant.

Experimental Protocol: Isolation of this compound

This protocol is based on methodologies described in the scientific literature for the isolation of secoiridoid glucosides from Centaurium erythraea.

1. Plant Material and Extraction

-

1.1. Dried and powdered aerial parts of Centaurium erythraea are used as the starting material.

-

1.2. The powdered plant material is macerated with 70% ethanol at room temperature for 24 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

1.3. The resulting ethanolic extracts are combined and filtered.

-

1.4. The solvent is evaporated under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning

-

2.1. The crude extract is dissolved in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

-

2.2. The aqueous solution is first partitioned with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

2.3. The aqueous layer is then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate compounds of medium polarity. This compound is expected to remain in the aqueous layer due to its glycosidic nature.

3. Chromatographic Purification

-

3.1. Column Chromatography: The final aqueous extract is subjected to column chromatography over a suitable stationary phase, such as Diaion HP-20 or Amberlite XAD-4.

-

The column is first washed with water to remove highly polar compounds.

-

A stepwise gradient of methanol in water is then used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

3.2. Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled and further purified by preparative HPLC on a C18 column.

-

A typical mobile phase would be a gradient of acetonitrile in water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

4. Purity and Characterization

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

The structure of the compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Mass Spectrometry (MS).

Data Presentation

| Parameter | Value | Reference |

| Plant Source | Centaurium erythraea Rafn | |

| Starting Material | Dried aerial parts | |

| Extraction Solvent | 70% Ethanol | |

| Primary Purification | Column Chromatography (e.g., Diaion HP-20) | |

| Final Purification | Preparative HPLC (C18) | |

| Typical Purity | >95% |

Visualizations

Application Notes & Protocols for the Quantification of Erythrocentauric Acid

Introduction

Erythrocentauric acid is a natural coumarin compound, identified as 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, with the molecular formula C₁₀H₈O₄[1][]. It has been isolated from medicinal plants such as Gentiana macrophylla and is a constituent of Centaurium erythraea[][3][4]. The quantification of this compound in various samples, including plant extracts and biological matrices, is essential for pharmacokinetic studies, quality control of herbal products, and exploring its pharmacological potential. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of related compounds, such as secoiridoid glycosides and phenolic acids, found in the Gentianaceae family[5][6][7].

Extraction of this compound from Plant Material

This protocol is designed for the extraction of this compound and other secondary metabolites from dried and powdered plant material, such as Centaurium erythraea or Gentiana macrophylla.

Experimental Protocol: Solid-Liquid Extraction

-

Sample Preparation : Weigh 1.0 g of finely powdered, dried plant material into a conical flask.

-

Solvent Addition : Add 20 mL of 80% methanol (v/v) to the flask. Methanol is an effective solvent for extracting a broad range of polar and semi-polar compounds, including coumarins and secoiridoids[8].

-

Ultrasonic Extraction : Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature. Ultrasonication enhances extraction efficiency by disrupting cell walls.

-

Centrifugation : Transfer the extract to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes to pellet the solid plant material.

-

Supernatant Collection : Carefully decant the supernatant into a clean collection vessel.

-

Re-extraction : To ensure exhaustive extraction, repeat the process (steps 2-5) on the plant residue with another 20 mL of 80% methanol.

-

Pooling and Filtration : Combine the supernatants from both extractions and filter through a 0.45 µm syringe filter into a volumetric flask.

-